

A Senior Application Scientist's Technical Guide to Methyl 2-bromoisonicotinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-bromoisonicotinate*

Cat. No.: *B1364806*

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CAS Number: 26156-48-9

Executive Summary

Methyl 2-bromoisonicotinate is a pivotal heterocyclic building block in modern synthetic chemistry, prized for its versatile reactivity and strategic importance in the development of complex molecular architectures. This guide provides an in-depth examination of its properties, a validated synthesis protocol, and a detailed exploration of its most significant application in palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and grounding all claims in authoritative literature, this document serves as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this compound's unique synthetic potential.

Introduction: The Strategic Value of a Brominated Pyridine Ester

Methyl 2-bromoisonicotinate, systematically named Methyl 2-bromopyridine-4-carboxylate, is a substituted pyridine derivative that has emerged as a cornerstone intermediate in medicinal chemistry and material science.^[1] Its structure, featuring a pyridine core with a bromine atom at the 2-position and a methyl ester at the 4-position, offers a powerful combination of features for synthetic manipulation.

The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the C2-bromine bond highly susceptible to oxidative addition by palladium(0) catalysts. This reactivity is the cornerstone of its utility, positioning the compound as an ideal electrophilic partner in a wide array of cross-coupling reactions.^[2] Consequently, it serves as a critical linchpin for introducing the isonicotinate scaffold into larger molecules, a motif present in numerous bioactive compounds, including anti-cancer and anti-tuberculosis agents.^[3] This guide moves beyond a simple recitation of facts to provide a field-proven perspective on its synthesis and application.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application and safe handling. The key specifications for **Methyl 2-bromoisonicotinate** are summarized below.

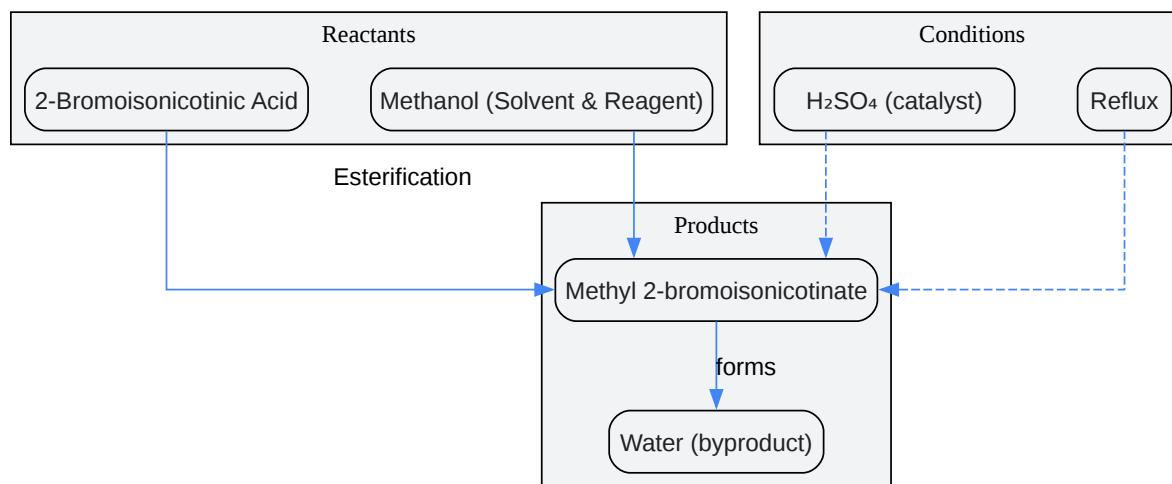
Property	Value	Reference(s)
CAS Number	26156-48-9	[4][5][6]
Molecular Formula	C ₇ H ₆ BrNO ₂	[1][3]
Molecular Weight	216.03 g/mol	[3]
Appearance	White to light yellow powder or crystal	[3][4]
Melting Point	34 - 38 °C	[1][3]
Purity (Typical)	≥ 98% (by GC)	[3][4]
Synonyms	Methyl 2-bromopyridine-4-carboxylate, 2-Bromoisonicotinic acid methyl ester	[4][5]
Storage Conditions	Store at room temperature or refrigerated (2-8 °C) in a cool, dark place.	[3][7]

Synthesis of Methyl 2-bromoisonicotinate: An Optimized Protocol

While commercially available, understanding the synthesis of **Methyl 2-bromoisonicotinate** provides valuable context for impurity profiling and quality control. The most direct and reliable laboratory-scale synthesis is the acid-catalyzed esterification of its carboxylic acid precursor, 2-bromoisonicotinic acid.

Synthesis Pathway Overview

The reaction is a classic Fischer-Speier esterification, a reversible acid-catalyzed condensation of a carboxylic acid with an alcohol.



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Caption: Fischer esterification of 2-bromoisonicotinic acid.

Recommended Protocol: Acid-Catalyzed Esterification

This protocol is adapted from standard esterification procedures for pyridinecarboxylic acids.[\[8\]](#)

[\[9\]](#)

Materials:

- 2-bromoisonicotinic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated, 98%)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-bromoisonicotinic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).
- Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring mixture.
- Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up - Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.

- Neutralization: Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The resulting oil or solid can be purified further by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.[\[10\]](#)

In-depth Rationale for Protocol Choices

- Causality of Reagent Choice:
 - Methanol: Serves as both the reagent and the solvent. Using it in large excess drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield according to Le Châtelier's principle.
 - Sulfuric Acid: Acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, sequestering the water byproduct, which further shifts the equilibrium.[\[8\]](#)
- Trustworthiness Through Self-Validation:
 - Reaction Monitoring: The use of TLC is a critical self-validating step. By comparing the reaction mixture to a spot of the starting material, one can definitively determine the point of reaction completion and avoid unnecessary heating that could lead to side reactions or degradation.
 - Neutralization and Washing: The neutralization step is crucial to remove the acid catalyst. The subsequent washes with water and brine remove any remaining inorganic salts and

water-soluble impurities, ensuring a cleaner crude product before final purification. This systematic purification cascade ensures the integrity of the final compound.

Core Application: Palladium-Catalyzed Cross-Coupling

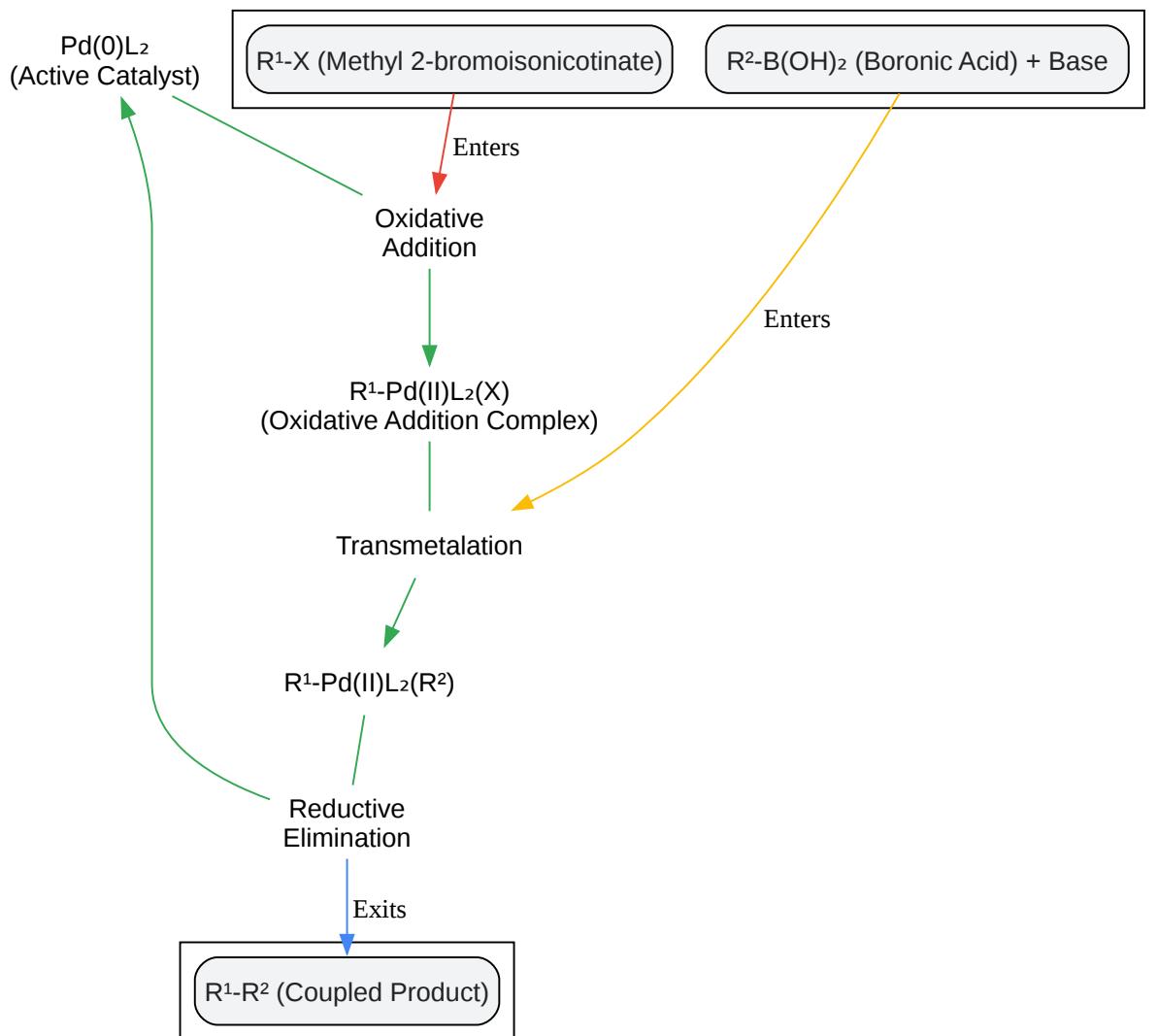
The primary value of **Methyl 2-bromoisonicotinate** lies in its role as an electrophile in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond, a transformation fundamental to modern organic synthesis.[1][11]

The Suzuki-Miyaura Coupling: A Powerful Tool

The Suzuki-Miyaura reaction couples an organoboron compound (nucleophile) with an organohalide (electrophile) in the presence of a palladium catalyst and a base.[12][13] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. The low toxicity of the boron-containing reagents and byproducts makes it a preferred method in industrial and pharmaceutical settings.[14]

Reaction Mechanism

The catalytic cycle is a well-established three-step process: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki Coupling of Methyl 2-bromoisonicotinate

This protocol provides a robust starting point for coupling **Methyl 2-bromoisonicotinate** with a generic arylboronic acid.^{[4][5]}

Materials:

- **Methyl 2-bromoisonicotinate** (1.0 eq)
- Arylboronic acid (1.2 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 - 3.0 eq)
- Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
- Schlenk flask or sealed reaction vial, inert gas supply (Argon or Nitrogen).

Step-by-Step Methodology:

- Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add **Methyl 2-bromoisonicotinate** (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K_2CO_3 , 2.0 eq).
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq) to the flask.
- Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
- Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
- Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-18 hours. Monitor progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

- Purification: Wash the combined organic extracts with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.[6][10]

Self-Validating System: Rationale and Troubleshooting

- Expertise in Action - Why These Conditions?
 - Inert Atmosphere: The active $\text{Pd}(0)$ catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Degassing the solvent and maintaining an inert atmosphere are absolutely critical for a successful reaction.[6]
 - Base: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ($[\text{R-B(OH)}_3^-]$), which facilitates the transfer of the organic group to the palladium center.[14] The choice of base can significantly impact the reaction; carbonates are a good general-purpose choice.
 - Aqueous Co-solvent: The presence of water often accelerates the reaction. It helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
- Troubleshooting Common Issues:
 - Low or No Conversion: This is often due to an inactive catalyst. Ensure proper inert atmosphere technique. Consider using a pre-catalyst that is more stable to air.
 - Protodeborylation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent.[12] It can be minimized by ensuring the reaction is truly anaerobic and by using the minimum necessary reaction time and temperature.

Safety and Handling

Methyl 2-bromoisonicotinate requires careful handling in a laboratory setting.

- Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).
- Precautionary Measures:

- Always handle in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[\[7\]](#)
- Avoid inhalation of dust and contact with skin and eyes.
- In case of skin contact, wash immediately with plenty of soap and water.[\[4\]](#) In case of eye contact, rinse cautiously with water for several minutes.

Conclusion

Methyl 2-bromoisonicotinate (CAS: 26156-48-9) is more than just a chemical intermediate; it is an enabling tool for synthetic innovation. Its well-defined physicochemical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an invaluable asset for constructing complex molecular targets in pharmaceutical and materials research. By understanding the fundamental principles behind its synthesis and application, as detailed in this guide, researchers can confidently and effectively integrate this versatile building block into their synthetic strategies.

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- To cite this document: BenchChem. [A Senior Application Scientist's Technical Guide to Methyl 2-bromoisonicotinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364806#methyl-2-bromoisonicotinate-cas-number]

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